
Benzyldimethyloctadecyl ammonium 3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethyloctadecyl ammonium 3-nitrobenzenesulfonate is a cationic surfactant that is widely used in scientific research. It is commonly referred to as benzalkonium chloride or BAC. BAC is a quaternary ammonium compound that has antibacterial and antiviral properties. It is used in various applications such as disinfectants, preservatives, and as a surfactant in pharmaceuticals and personal care products.
Wirkmechanismus
BAC works by disrupting the cell membrane of microorganisms. It is positively charged and interacts with the negatively charged phospholipids in the cell membrane, causing it to break down. This leads to leakage of cellular contents and ultimately cell death.
Biochemische Und Physiologische Effekte
BAC has been shown to have cytotoxic effects on various cell types. It has been shown to induce apoptosis in human corneal epithelial cells and to cause DNA damage in human lung cells. BAC has also been shown to cause irritation and inflammation in the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
BAC has several advantages for lab experiments. It is readily available and easy to use. It has broad-spectrum antimicrobial activity and can be used against a wide range of microorganisms. However, BAC has some limitations. It can be toxic to cells and may interfere with certain assays. It is also known to have a high affinity for plastic surfaces, which can lead to adsorption and loss of activity.
Zukünftige Richtungen
There are several future directions for research on BAC. One area of research is the development of new formulations of BAC that are less toxic to cells and have improved antimicrobial activity. Another area of research is the use of BAC in combination with other antimicrobial agents to enhance their activity. Finally, there is a need for further research on the potential environmental impact of BAC and its degradation products.
Synthesemethoden
The synthesis of BAC involves the reaction of benzyl chloride with dimethyloctadecylamine in the presence of an acid catalyst. The resulting product is then reacted with 3-nitrobenzenesulfonic acid to form BAC. The synthesis of BAC is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
BAC has been extensively used in scientific research due to its antimicrobial properties. It has been used as a disinfectant in hospitals, laboratories, and other healthcare facilities. BAC has also been used as a preservative in various products such as eye drops, nasal sprays, and contact lens solutions.
Eigenschaften
CAS-Nummer |
124088-59-1 |
|---|---|
Produktname |
Benzyldimethyloctadecyl ammonium 3-nitrobenzenesulfonate |
Molekularformel |
C33H55N2O5S+ |
Molekulargewicht |
591.9 g/mol |
IUPAC-Name |
benzyl-dimethyl-octadecylazanium;3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C27H50N.C6H5NO5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;8-7(9)5-2-1-3-6(4-5)13(10,11)12/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1-4H,(H,10,11,12)/q+1; |
InChI-Schlüssel |
BOFBUPWQQRTHQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] |
Andere CAS-Nummern |
124088-59-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



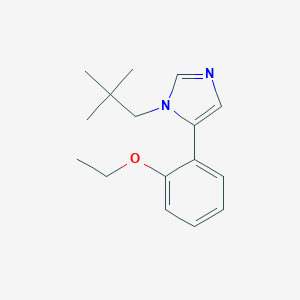
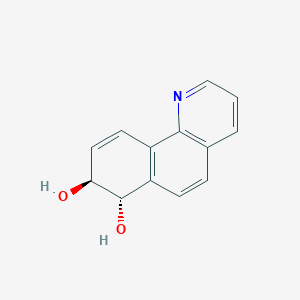
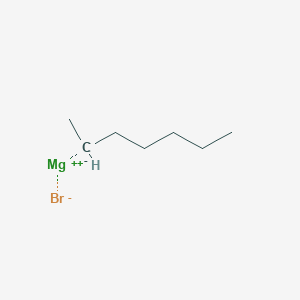
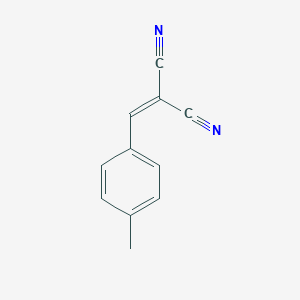
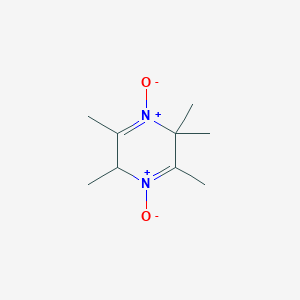
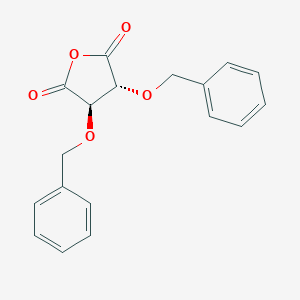
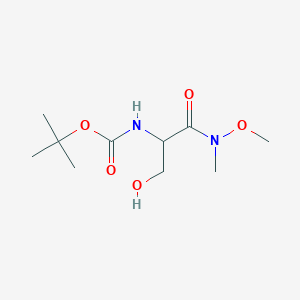
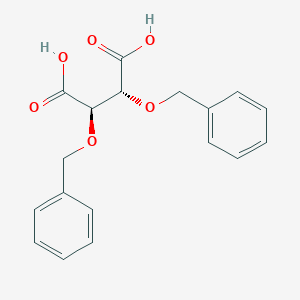

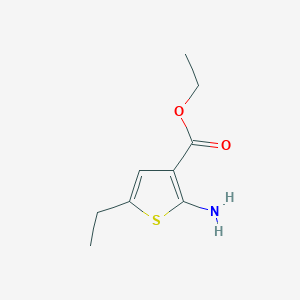
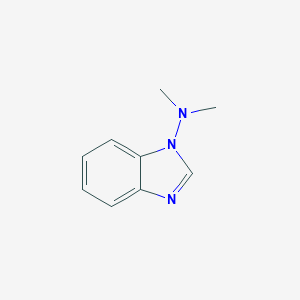

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
